Mersacidin

Beschreibung

Mersacidin is a natural product found in Bacillus subtilis with data available.

Eigenschaften

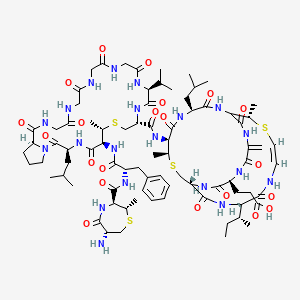

Molekularformel |

C80H120N20O21S4 |

|---|---|

Molekulargewicht |

1826.2 g/mol |

IUPAC-Name |

3-[(4S,7S,8S,11R,14S,17E,20S,26S)-7-[[(3S,6S,7S,10R,13S,28S)-6-[[(2S)-2-[[(2S,3S,6R)-6-amino-2-methyl-5-oxo-1,4-thiazepane-3-carbonyl]amino]-3-phenylpropanoyl]amino]-7-methyl-3-(2-methylpropyl)-2,5,12,15,18,21,24,27-octaoxo-13-propan-2-yl-8-thia-1,4,11,14,17,20,23,26-octazabicyclo[26.3.0]hentriacontane-10-carbonyl]amino]-14-[(2R)-butan-2-yl]-8,20-dimethyl-23-methylidene-4-(2-methylpropyl)-3,6,12,15,21,24,27-heptaoxo-9,19-dithia-2,5,13,16,22,25,28-heptazabicyclo[9.9.8]octacos-17-en-26-yl]propanoic acid |

InChI |

InChI=1S/C80H120N20O21S4/c1-14-40(8)61-74(115)82-24-26-122-42(10)62-76(117)87-41(9)66(107)88-48(22-23-59(105)106)68(109)92-52(71(112)95-61)35-124-44(12)64(78(119)89-49(27-37(2)3)69(110)97-62)99-72(113)53-36-125-45(13)65(98-70(111)50(29-46-19-16-15-17-20-46)90-77(118)63-43(11)123-34-47(81)67(108)96-63)79(120)91-51(28-38(4)5)80(121)100-25-18-21-54(100)73(114)86-32-57(103)84-30-55(101)83-31-56(102)85-33-58(104)94-60(39(6)7)75(116)93-53/h15-17,19-20,24,26,37-40,42-45,47-54,60-65H,9,14,18,21-23,25,27-36,81H2,1-8,10-13H3,(H,82,115)(H,83,101)(H,84,103)(H,85,102)(H,86,114)(H,87,117)(H,88,107)(H,89,119)(H,90,118)(H,91,120)(H,92,109)(H,93,116)(H,94,104)(H,95,112)(H,96,108)(H,97,110)(H,98,111)(H,99,113)(H,105,106)/b26-24+/t40-,42+,43+,44+,45+,47+,48+,49+,50+,51+,52+,53+,54+,60+,61+,62?,63-,64-,65-/m1/s1 |

InChI-Schlüssel |

JSWKNDSDVHJUKY-CYGWNLPQSA-N |

Isomerische SMILES |

CC[C@@H](C)[C@H]1C(=O)N/C=C/S[C@H](C2C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N[C@H](C(=O)N2)CC(C)C)NC(=O)[C@@H]3CS[C@H]([C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N3)C(C)C)CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]6[C@@H](SC[C@@H](C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |

Kanonische SMILES |

CCC(C)C1C(=O)NC=CSC(C2C(=O)NC(=C)C(=O)NC(C(=O)NC(CSC(C(C(=O)NC(C(=O)N2)CC(C)C)NC(=O)C3CSC(C(C(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)N3)C(C)C)CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6C(SCC(C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |

Bioaktivität |

Antibacterial |

Sequenz |

CTFTLPGGGGVCTLTSECIC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Mersacidin: A Technical Guide to its Inhibition of Peptidoglycan Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mersacidin, a globular lantibiotic, exerts its potent bactericidal activity by targeting a crucial step in bacterial cell wall biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of mersacidin, focusing on its specific interaction with the peptidoglycan precursor, Lipid II. Through a detailed examination of its molecular target, the inhibitory effect on transglycosylation, and the unique nature of its binding site, this document serves as a comprehensive resource for researchers in antimicrobial drug discovery and development. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of novel antibiotics with unique mechanisms of action are therefore of paramount importance. Mersacidin, a member of the type-B lantibiotic family, has demonstrated significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Unlike many other antibiotics that target the D-Ala-D-Ala terminus of peptidoglycan precursors, mersacidin employs a distinct mechanism, making it a promising candidate for overcoming existing resistance patterns.[2] This guide delineates the molecular intricacies of mersacidin's action, providing a foundational understanding for further research and therapeutic development.

Mechanism of Action: Targeting Lipid II to Halt Peptidoglycan Elongation

The primary mechanism of action of mersacidin is the inhibition of peptidoglycan synthesis by directly binding to Lipid II.[2][3] Lipid II is a vital precursor molecule in the construction of the bacterial cell wall, consisting of a disaccharide-pentapeptide unit linked to a bactoprenol lipid carrier. This interaction effectively sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases (also known as transglycosylases).

The Molecular Target: Lipid II

Lipid II serves as the monomeric building block for the growing peptidoglycan chain. It is synthesized on the cytoplasmic side of the bacterial membrane and then flipped to the external surface where polymerization occurs. By targeting Lipid II, mersacidin disrupts the availability of this essential substrate for the cell wall synthesis machinery.

Inhibition of Transglycosylation

The binding of mersacidin to Lipid II sterically hinders the transglycosylation reaction.[2][3] This enzymatic step, catalyzed by penicillin-binding proteins (PBPs) with glycosyltransferase activity, is responsible for polymerizing the glycan strands of the peptidoglycan. By forming a stable complex with Lipid II, mersacidin prevents the addition of new disaccharide-pentapeptide units to the nascent peptidoglycan chain, ultimately leading to the cessation of cell wall growth and subsequent bacterial lysis.

A Unique Binding Site on Lipid II

A key feature of mersacidin's mechanism is its unique binding site on Lipid II, which is distinct from that of glycopeptide antibiotics like vancomycin.[2] Vancomycin and related antibiotics recognize and bind to the C-terminal D-alanyl-D-alanine moiety of the pentapeptide side chain of Lipid II. In contrast, mersacidin's interaction with Lipid II does not involve this dipeptide terminus.[2] This fundamental difference in molecular recognition allows mersacidin to be effective against vancomycin-resistant strains that have altered the D-Ala-D-Ala target. The binding of mersacidin to Lipid II is a tight association, forming a stable complex.[2][3]

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of mersacidin against various Gram-positive bacteria, providing a quantitative measure of its antibacterial potency.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 8 | [4] |

| Staphylococcus aureus SG511 | 1 | [5] |

| Staphylococcus aureus SA137/93A (VISA) | 35 | [5] |

| Staphylococcus aureus SA137/93G (VISA) | 30 | [5] |

| Coagulase-negative staphylococci | 8 | [4] |

| Micrococcus luteus ATCC 4698 | 0.1 | [3] |

| Hemolytic streptococci | 4 - 8 | [4] |

| Streptococcus pneumoniae | 4 - 8 | [4] |

| Enterococcus faecium | N/A | |

| Clostridium perfringens | 4 | [4] |

| Propionibacterium acnes | 8 | [4] |

| Peptococci | 1 | [4] |

| Peptostreptococci | 8 | [4] |

Note: N/A indicates that specific data was not found in the cited sources.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of mersacidin.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of mersacidin.

Materials:

-

Mersacidin

-

Bacterial strains (e.g., S. aureus, M. luteus)

-

Mueller-Hinton Broth (MHB), half-concentrated

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacterium into MHB and incubate overnight at the optimal growth temperature (e.g., 37°C for S. aureus, 33°C for M. luteus). Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Mersacidin: Prepare a stock solution of mersacidin. Perform two-fold serial dilutions of the mersacidin stock solution in MHB directly in the wells of a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the serially diluted mersacidin. Include a positive control well with bacteria and no antibiotic, and a negative control well with MHB only.

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of mersacidin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into peptidoglycan in the presence and absence of mersacidin using isolated bacterial membranes.

Materials:

-

Membrane preparation from Bacillus megaterium

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide)

-

[¹⁴C]UDP-GlcNAc (radiolabeled precursor)

-

Mersacidin

-

Tris-HCl buffer (50 mM, pH 7.8)

-

MgCl₂ (10 mM)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the B. megaterium membrane preparation (approximately 100 µg of protein) with UDP-MurNAc-pentapeptide (0.4 mM) and [¹⁴C]UDP-GlcNAc (0.4 mM, specific activity ~1.3 mCi/mmol) in Tris-HCl buffer containing MgCl₂.

-

Inhibition Assay: For the experimental group, add mersacidin at the desired concentration to the reaction mixture. For the control group, add an equal volume of buffer.

-

Incubation: Incubate the reaction mixtures at 23°C for 45 minutes to allow for peptidoglycan synthesis.

-

Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA to precipitate the high-molecular-weight peptidoglycan.

-

Filtration and Washing: Collect the precipitated peptidoglycan by vacuum filtration onto glass fiber filters. Wash the filters extensively with 5% TCA to remove unincorporated radiolabeled precursors.

-

Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the mersacidin-treated sample compared to the control indicates inhibition of peptidoglycan synthesis.

[¹⁴C]Mersacidin Binding Assay with Bacterial Membranes

This assay directly measures the binding of radiolabeled mersacidin to bacterial membranes.

Materials:

-

[¹⁴C]Mersacidin

-

Membrane preparation from Bacillus megaterium (wall membrane or protoplast membrane fraction)

-

UDP-MurNAc-pentapeptide

-

UDP-GlcNAc

-

Tris-HCl buffer (50 mM, pH 7.8)

-

MgCl₂ (10 mM)

-

Hydrophilic Durapore filters

-

Scintillation counter

Procedure:

-

Binding Reaction Setup: Incubate the B. megaterium membrane preparation (60-150 µg of protein) with UDP-MurNAc-pentapeptide (0.4 mM) and UDP-GlcNAc (0.4 mM) in Tris-HCl buffer with MgCl₂. This step promotes the in situ synthesis of Lipid II, the target of mersacidin.

-

Addition of Radiolabeled Mersacidin: Add [¹⁴C]mersacidin (e.g., 100 µg/mL) to the reaction mixture.

-

Incubation: Incubate the mixture at 23°C for 45 minutes to allow for binding.

-

Separation of Bound and Unbound Mersacidin: Filter the reaction mixture through hydrophilic Durapore filters. Wash the filters twice with the same buffer to remove unbound [¹⁴C]mersacidin.[6]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity on the filter corresponds to the amount of mersacidin bound to the membranes.

Visualizations

The following diagrams illustrate the mechanism of action of mersacidin and a typical experimental workflow.

References

- 1. Effects of the lantibiotic mersacidin on the morphology of staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The lantibiotic mersacidin inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Activity of mersacidin, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The lantibiotic mersacidin is a strong inducer of the cell wall stress response of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Siege: A Technical Guide to the Mersacidin-Lipid II Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mersacidin, a globular lantibiotic, exerts its potent antimicrobial activity against a range of Gram-positive bacteria by targeting a crucial bottleneck in cell wall biosynthesis: the lipid II precursor. This technical guide provides an in-depth exploration of the binding of mersacidin to lipid II, a mechanism that distinguishes it from many other antibiotics and presents a promising avenue for combating antimicrobial resistance. Through a comprehensive review of the available literature, this document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate molecular interactions and experimental workflows.

Introduction: The Strategic Targeting of Lipid II

The bacterial cell wall, a rigid structure essential for maintaining cell shape and resisting osmotic stress, is a prime target for antimicrobial agents. Its biosynthesis is a complex, multi-step process, with the membrane-bound precursor, Lipid II, playing a pivotal role. Lipid II is synthesized on the cytoplasmic side of the membrane and is then flipped to the periplasmic space where it serves as the substrate for transglycosylation and transpeptidation reactions, the final steps in peptidoglycan assembly.

Mersacidin, a type-B lantibiotic produced by Bacillus sp. HIL Y-85,54728, has emerged as a molecule of significant interest due to its unique mode of action. Unlike beta-lactams which inhibit transpeptidases, or glycopeptides like vancomycin which sequester the D-Ala-D-Ala terminus of Lipid II, mersacidin directly binds to Lipid II, thereby inhibiting the transglycosylation step of peptidoglycan synthesis.[1][2] This distinct mechanism of action makes it effective against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens.

Mechanism of Action: A Molecular Embrace of Inhibition

Mersacidin's bactericidal activity stems from its ability to form a stable complex with Lipid II. This interaction sterically hinders the accessibility of Lipid II to peptidoglycan glycosyltransferases (PGTs), effectively halting the elongation of the glycan chain.[2] Several key features define this inhibitory mechanism:

-

Specificity for Lipid II: The binding of mersacidin to bacterial cells is directly dependent on the availability of Lipid II.[2][3] Depletion of Lipid II pools significantly reduces mersacidin binding.

-

Transglycosylation Inhibition: In vitro assays have demonstrated that mersacidin specifically inhibits the conversion of Lipid II into polymeric peptidoglycan, without affecting the earlier steps of Lipid II synthesis.[1][4]

-

Distinct Binding Site: Unlike vancomycin, mersacidin's interaction with Lipid II does not involve the C-terminal D-Ala-D-Ala moiety of the pentapeptide. This is evidenced by its activity against vancomycin-resistant strains that possess a modified D-Ala-D-Lac terminus.[1]

-

Conformational Changes: NMR studies have revealed that mersacidin undergoes significant conformational changes upon binding to Lipid II within a membrane-mimetic environment, suggesting an induced-fit model of interaction.

The following diagram illustrates the central role of Lipid II in peptidoglycan synthesis and the inhibitory action of mersacidin.

Caption: Mersacidin's mechanism of action, inhibiting peptidoglycan synthesis by binding to Lipid II.

Quantitative Data

Minimum Inhibitory Concentrations (MIC) of Mersacidin

The following table summarizes the MIC values of mersacidin against a range of bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (90% of isolates) | 8 | |

| Coagulase-negative staphylococci | 8 | |

| Hemolytic streptococci | 4 - 8 | |

| Streptococcus pneumoniae | 4 - 8 | |

| Clostridium perfringens | 4 | |

| Propionibacterium acnes | 8 | |

| Peptococci | 1 | |

| Peptostreptococci | 8 | |

| Micrococcus luteus ATCC 4698 | 0.1 | [2] |

| Staphylococcus aureus SG511 | 1 | |

| Staphylococcus aureus SA137/93A | 35 | |

| Staphylococcus aureus SA137/93G | 30 |

Experimental Protocols

The elucidation of mersacidin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. This section details the methodologies for key experiments.

Radiolabeled Mersacidin Binding Assay

This assay is used to quantify the binding of mersacidin to bacterial cells and isolated membranes.

Objective: To determine the number of mersacidin binding sites on bacterial cells and to assess the dependence of binding on the presence of Lipid II.

Methodology:

-

Preparation of [¹⁴C]mersacidin: Mersacidin is radiolabeled by culturing the producer strain, Bacillus sp. HIL Y-85,54728, in a synthetic medium supplemented with a radiolabeled amino acid, such as [¹⁴C]glycine. The labeled mersacidin is then purified.

-

Binding to Intact Cells:

-

Bacterial cultures (e.g., Micrococcus luteus or Staphylococcus simulans) are grown to the exponential phase.

-

[¹⁴C]mersacidin is added to the culture at a defined concentration.

-

Aliquots are taken at various time points and filtered through hydrophilic membrane filters to separate the cells from the unbound mersacidin.

-

The radioactivity retained on the filters is measured using a scintillation counter to determine the amount of bound mersacidin.

-

-

Binding to Isolated Membranes:

-

Bacterial membranes are prepared by enzymatic lysis of the cell wall (protoplasts) followed by osmotic lysis and centrifugation.

-

Membranes are incubated with UDP-MurNAc-pentapeptide and UDP-GlcNAc to allow for the in situ synthesis of Lipid II.

-

[¹⁴C]mersacidin is added to the membrane suspension and incubated.

-

The membranes are collected by centrifugation or filtration, and the bound radioactivity is quantified.

-

-

Competition Assays: To investigate the specificity of binding, competition experiments are performed by pre-incubating the cells or membranes with unlabeled mersacidin or other antibiotics that interfere with different stages of peptidoglycan synthesis before the addition of [¹⁴C]mersacidin.

The following diagram outlines the workflow for the radiolabeled mersacidin binding assay.

References

- 1. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The lantibiotic mersacidin inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lantibiotic mersacidin inhibits peptidoglycan biosynthesis at the level of transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Mersacidin: A Comprehensive Technical Guide to its Structure and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mersacidin is a potent, ribosomally synthesized, and post-translationally modified peptide (RiPP), belonging to the class of type-B lantibiotics.[1][2] Produced by Bacillus sp. HIL Y-85,54728, it exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its unique mode of action, which involves the inhibition of peptidoglycan biosynthesis by binding to the cell wall precursor lipid II, makes it a compelling candidate for novel antibiotic development, especially in the face of rising antimicrobial resistance.[5][6] Unlike type-A lantibiotics that form pores in the cell membrane, mersacidin's globular structure and specific targeting of lipid II offer a distinct mechanism that circumvents cross-resistance with many existing antibiotics.[1][7] This guide provides an in-depth exploration of the intricate structure and complex biosynthetic pathway of mersacidin.

I. The Molecular Architecture of Mersacidin

Mersacidin is a tetracyclic peptide composed of 20 amino acids.[2][8] Its compact, globular structure is a result of extensive post-translational modifications that introduce several unusual amino acids and a characteristic pattern of thioether bridges.[9][10]

A. Primary Structure and Modified Amino Acids

The mature mersacidin peptide is derived from a larger precursor peptide.[11] Its final structure includes modified amino acids that are crucial for its biological activity and stability. These include:

-

3-Methyllanthionine (Abu-S-Ala): Forms the characteristic thioether bridges.

-

Dehydroalanine (Dha): An unsaturated amino acid.

-

α-Aminobutyric acid (Aba) [9]

-

S-[(Z)-2-aminovinyl]-D-cysteine: A unique C-terminal residue resulting from the oxidative decarboxylation of a cysteine residue.[12]

The primary structure and the thioether bridging pattern define three distinct domains within the molecule.[9]

B. Quantitative Data

The following table summarizes the key quantitative data for the mature mersacidin peptide.

| Property | Value | Reference |

| Molecular Formula | C80H120N20O21S4 | [4] |

| Molecular Weight | 1826.2 g/mol | [4] |

| Monoisotopic Mass | 1824.7819756 Da | [4] |

| Amino Acid Residues | 20 | [2] |

| Net Charge | Neutral or slightly negative | [8] |

II. The Biosynthetic Pathway of Mersacidin

The biosynthesis of mersacidin is a multi-step process encoded by a dedicated gene cluster. It begins with the ribosomal synthesis of a precursor peptide, followed by a series of enzymatic post-translational modifications, processing, and transport.

A. The Mersacidin Gene Cluster (mrs)

The mersacidin biosynthetic gene cluster spans approximately 12.3 kb on the chromosome of Bacillus sp. HIL Y-85,54728.[12][13] It comprises ten open reading frames that encode the structural peptide, modification enzymes, transport proteins, regulatory elements, and proteins for producer self-protection.[8][12]

| Gene | Encoded Protein | Proposed Function | Reference |

| mrsA | Pre-mersacidin | The structural precursor peptide, consisting of a leader and a propeptide. | [8][12] |

| mrsM | Lanthionine Synthetase | A LanM-family enzyme that dehydrates serine/threonine residues and forms the thioether bridges. | [12][14] |

| mrsD | Oxidative Decarboxylase | A LanD-family enzyme that modifies the C-terminal cysteine. | [12][14] |

| mrsT | ABC Transporter/Protease | Exports the modified peptide and performs the initial leader peptide cleavage. | [8][12] |

| mrsFGE | ABC Transporter | Provides producer self-protection (immunity). | [8][12] |

| mrsR1 | Response Regulator | Controls the transcription of mrsA. | [2][12] |

| mrsR2 | Response Regulator | Part of a two-component system that regulates the immunity genes (mrsFGE). | [2][12] |

| mrsK2 | Histidine Kinase | The sensor kinase partner of MrsR2. | [2][12] |

B. Biosynthetic Steps

The production of active mersacidin follows a tightly regulated and ordered pathway:

-

Ribosomal Synthesis of MrsA: The mrsA gene is transcribed and translated to produce the precursor peptide, pre-mersacidin (MrsA). This precursor consists of a 48-amino acid N-terminal leader peptide and a 20-amino acid C-terminal propeptide.[11]

-

Post-Translational Modification: The MrsA propeptide undergoes extensive modification by two key enzymes:

-

MrsM: This single enzyme first dehydrates specific serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively. It then catalyzes the intramolecular Michael addition of cysteine sulfhydryl groups to these unsaturated amino acids to form the four characteristic (methyl)lanthionine rings.[12][14]

-

MrsD: This flavoprotein catalyzes the oxidative decarboxylation of the C-terminal cysteine residue to form S-[(Z)-2-aminovinyl]-D-cysteine.[12][15]

-

-

Processing and Export: The fully modified pre-mersacidin is recognized by the bifunctional ABC transporter, MrsT. MrsT possesses a peptidase domain that cleaves the leader peptide at a specific site before translocating the partially processed mersacidin across the cell membrane.[12][16]

-

Final Activation: Recent studies have shown that the leader peptide processing is a two-step mechanism. After export by MrsT, an extracellular protease, identified as AprE in Bacillus amyloliquefaciens, performs the final cleavage to release the fully active, mature mersacidin.[16][17]

-

Regulation and Immunity: The biosynthesis is regulated at the transcriptional level. The response regulator MrsR1 is essential for the transcription of the structural gene mrsA.[2] The two-component system MrsR2/K2 controls the expression of the mrsFGE operon, which encodes an ABC transporter that confers immunity to the producer strain by actively pumping mersacidin out of the cell.[2][12] Furthermore, mersacidin itself acts as an autoinducer, upregulating the expression of its own biosynthetic genes.[8]

III. Experimental Protocols

This section details the methodologies for key experiments related to the study of mersacidin.

A. Purification of Mersacidin

This protocol describes the purification of mersacidin from the culture supernatant of the producer strain.

-

Cultivation: Grow Bacillus sp. HIL Y-85,54728 in a suitable synthetic medium. Mersacidin production typically begins in the early stationary phase.[11][18]

-

Harvesting: After an appropriate incubation period (e.g., 65-80 hours), centrifuge the culture to separate the cells from the supernatant.[19]

-

Resin Adsorption: Apply the supernatant to a polystyrene resin column (e.g., Serdolit AD-2).[19]

-

Elution: Elute the bound mersacidin using a stepwise gradient of an organic solvent (e.g., methanol or 2-propanol) in a buffered or acidified aqueous solution.[19]

-

Reversed-Phase Chromatography: Further purify the mersacidin-containing fractions by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[18][19]

-

Lyophilization: Lyophilize the purified fractions to obtain mersacidin as a powder.

B. Structural Elucidation by NMR and Mass Spectrometry

The complex structure of mersacidin is determined using a combination of high-resolution analytical techniques.

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the purified mersacidin in a suitable solvent.

-

Analysis: Use techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the precise molecular weight of the peptide and its fragments.[20][21] This confirms the elemental composition and the presence of post-translational modifications.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a concentrated sample of purified mersacidin in an appropriate deuterated solvent (e.g., CD3OH).[22]

-

Data Acquisition: Perform a series of 1D and 2D NMR experiments, such as COSY, TOCSY, NOESY/ROESY, HSQC, and HMBC, to assign the resonances of all protons and carbons.[10][22]

-

Structure Calculation: Use the distance restraints derived from NOESY/ROESY spectra and dihedral angle restraints from coupling constants to calculate the three-dimensional solution structure of mersacidin using molecular dynamics and simulated annealing protocols.[10][22] The thioether connectivities can be unambiguously confirmed using heteronuclear NMR techniques.[22]

-

C. In Vitro Peptidoglycan Synthesis Assay

This assay is used to confirm that mersacidin inhibits the transglycosylation step of cell wall biosynthesis.

-

Membrane Preparation: Prepare a cell wall membrane fraction from a susceptible bacterial strain (e.g., Bacillus megaterium) by mechanical disruption and differential centrifugation.[23]

-

Precursor Synthesis: Synthesize radiolabeled lipid II in situ by incubating the membrane preparation with the precursors UDP-MurNAc-pentapeptide and UDP-[14C]GlcNAc.[23]

-

Inhibition Assay: Add varying concentrations of mersacidin to the reaction mixture and incubate to allow for peptidoglycan synthesis.

-

Analysis: Stop the reaction and separate the components by paper chromatography. Quantify the amount of radiolabeled polymeric peptidoglycan and unpolymerized lipid II using liquid scintillation counting. A dose-dependent decrease in polymeric peptidoglycan and an accumulation of lipid II indicate inhibition of the transglycosylation step.[5][23]

IV. Visualizations

The following diagrams illustrate the key pathways and processes in mersacidin biosynthesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mersacidin | C80H120N20O21S4 | CID 70698380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The lantibiotic mersacidin inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Lantibiotic Mersacidin Is an Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Heterologous Expression of Mersacidin in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Characterization of Leader Processing Shows That Partially Processed Mersacidin Is Activated by AprE After Export [frontiersin.org]

- 18. Cloning, sequencing and production of the lantibiotic mersacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Constitution and solution conformation of the antibiotic mersacidin determined by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

Mersacidin Gene Cluster: Organization and Regulation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mersacidin is a potent, ribosomally synthesized, and post-translationally modified peptide (lantibiotic) produced by Bacillus sp. HIL Y-85,54728.[1] It exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall biosynthesis through binding to lipid II.[2][3] This technical guide provides an in-depth overview of the genetic organization of the mersacidin biosynthetic gene cluster and the intricate regulatory networks that govern its production and the producer's self-immunity.

Organization of the Mersacidin Gene Cluster

The mersacidin biosynthetic gene cluster is a 12.3 kb region of the Bacillus sp. HIL Y-85,54728 chromosome. It comprises 10 open reading frames (ORFs) that encode the structural peptide, modification enzymes, a transporter, immunity proteins, and regulatory factors.[1][4]

Core Biosynthetic Genes

The core components necessary for the synthesis and modification of the mersacidin precursor peptide are encoded by the following genes:

-

mrsA : The structural gene encoding the 68-amino acid prepeptide, which consists of a 48-amino acid leader peptide and a 20-amino acid core peptide.[1][4]

-

mrsM : Encodes a large, multifunctional enzyme (LanM-like) responsible for the dehydration of serine and threonine residues within the core peptide and the subsequent formation of thioether cross-linkages, creating the characteristic lanthionine and methyllanthionine rings of mersacidin.

-

mrsD : Encodes a flavoprotein with homology to EpiD, which catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the prepeptide.[4]

Transport and Immunity Genes

To export the mature antibiotic and protect the producer organism from its antimicrobial activity, the gene cluster includes:

-

mrsT : Encodes a bifunctional protein with an N-terminal peptidase domain and a C-terminal ABC transporter domain, responsible for the processing and export of the modified prepeptide.

-

mrsFGE : This operon encodes a dedicated ABC transporter system that confers self-immunity (producer self-protection) to mersacidin.[5]

Regulatory Genes

The expression of the mersacidin gene cluster is tightly controlled by a sophisticated regulatory network involving two distinct systems:

-

mrsR1 : A single response regulator that is essential for the production of mersacidin.[5]

-

mrsR2/K2 : A two-component regulatory system, where mrsK2 encodes a histidine kinase and mrsR2 encodes a response regulator. This system is primarily responsible for regulating the expression of the mrsFGE immunity operon.[5]

Data Presentation: Gene Cluster Organization and Function

The following table summarizes the genes within the mersacidin cluster and their respective functions.

| Gene | Encoded Protein | Function |

| mrsA | Mersacidin prepeptide | Structural precursor of the antibiotic. |

| mrsM | Lanthionine synthetase | Catalyzes dehydration and cyclization reactions. |

| mrsD | Decarboxylase | Modifies the C-terminal cysteine of the prepeptide. |

| mrsT | ABC transporter/Peptidase | Processes and exports the mature mersacidin. |

| mrsF | ABC transporter subunit | Part of the immunity ABC transporter complex. |

| mrsG | ABC transporter subunit | Part of the immunity ABC transporter complex. |

| mrsE | ABC transporter subunit | Part of the immunity ABC transporter complex. |

| mrsR1 | Response regulator | Positive regulator of mersacidin production. |

| mrsR2 | Response regulator | Component of the two-component system regulating immunity. |

| mrsK2 | Histidine kinase | Sensor kinase of the two-component system regulating immunity. |

Regulation of Mersacidin Biosynthesis and Immunity

The production of mersacidin and the producer's immunity are controlled by two distinct regulatory pathways that are interconnected through an auto-induction mechanism.

Regulation of Mersacidin Production by MrsR1

The biosynthesis of mersacidin is primarily under the positive control of the response regulator MrsR1.[5] Disruption of the mrsR1 gene leads to a complete loss of mersacidin production, while the producer's self-protection remains intact.[5] Transcription of the structural gene, mrsA, is initiated during the early stationary phase of growth.[1][4]

Regulation of Immunity by the MrsR2/K2 Two-Component System

The two-component system, MrsR2/K2, is dedicated to regulating the expression of the mrsFGE operon, which is responsible for producer self-protection.[5] Inactivation of the mrsR2/K2 system results in increased susceptibility of the producer strain to mersacidin, while the biosynthesis of the lantibiotic itself is not affected.[5]

Auto-induction of Mersacidin Production

Mersacidin itself acts as an auto-inducing molecule, creating a positive feedback loop for its own synthesis.[6] The addition of external mersacidin to a culture of the producer strain leads to a significant increase in the transcription of the mrsA gene.[6] This auto-induction is mediated by the MrsR2/K2 two-component system, which, upon sensing external mersacidin, not only upregulates the immunity genes but also contributes to the increased expression of mrsA.[6]

Mandatory Visualizations

Mersacidin Gene Cluster Organization

Caption: Organization of the Mersacidin Gene Cluster.

Regulatory Pathway of Mersacidin Production and Immunity

Caption: Regulatory pathways of mersacidin production and immunity.

Experimental Protocols

Gene Knockout in Bacillus sp. HIL Y-85,54728 via Electroporation

This protocol describes the generation of gene knockouts in the mersacidin producer strain using a CRISPR-Cas9 system or homologous recombination, with DNA delivery via electroporation.

Materials:

-

Bacillus sp. HIL Y-85,54728 competent cells

-

Knockout plasmid construct (e.g., pCRISPR-Cas9 with sgRNA targeting the gene of interest)

-

Electroporator and cuvettes (0.2 cm gap)

-

Luria-Bertani (LB) medium supplemented with sorbitol and glycine

-

Appropriate antibiotics for selection

-

Recovery medium (e.g., LB supplemented with sucrose)

Procedure:

-

Preparation of Electrocompetent Cells:

-

Inoculate a single colony of Bacillus sp. HIL Y-85,54728 into 5 ml of LB medium and grow overnight at 37°C with shaking.

-

Inoculate 100 ml of fresh LB medium (supplemented with 0.5 M sorbitol and 1% glycine) with the overnight culture to an initial OD600 of ~0.05.

-

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet three times with ice-cold electroporation buffer (e.g., 0.5 M sorbitol, 10% glycerol).

-

Resuspend the final cell pellet in a small volume of electroporation buffer (e.g., 1/100th of the original culture volume).

-

-

Electroporation:

-

Thaw the electrocompetent cells on ice.

-

Mix 50-100 µl of the cell suspension with 1-5 µg of the knockout plasmid DNA.

-

Transfer the mixture to a pre-chilled electroporation cuvette.

-

Pulse the cells using the electroporator with optimized settings for Bacillus (e.g., 2.0-2.5 kV, 25 µF, 200-400 Ω).

-

Immediately add 1 ml of recovery medium to the cuvette and transfer the cell suspension to a microfuge tube.

-

Incubate at 37°C for 2-4 hours with gentle shaking to allow for expression of the antibiotic resistance marker.

-

-

Selection and Verification of Mutants:

-

Plate serial dilutions of the recovered cells onto LB agar plates containing the appropriate antibiotic for selection.

-

Incubate the plates at 37°C until colonies appear.

-

Screen individual colonies for the desired gene knockout by colony PCR using primers flanking the target gene.

-

Confirm the gene deletion or insertion by Sanger sequencing of the PCR product.

-

Northern Blot Analysis of mrs Gene Transcription

This protocol details the detection and quantification of specific mrs gene transcripts from total RNA isolated from Bacillus sp. HIL Y-85,54728.

Materials:

-

Total RNA isolated from Bacillus sp. HIL Y-85,54728 grown under desired conditions

-

Denaturing agarose gel (with formaldehyde)

-

MOPS running buffer

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

DIG- or radiolabeled DNA probe specific for the target mrs gene

-

Washing buffers (e.g., SSC with SDS)

-

Detection reagents (e.g., anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate, or autoradiography film)

Procedure:

-

RNA Gel Electrophoresis:

-

Denature 10-20 µg of total RNA per lane by heating at 65°C for 15 minutes in RNA loading buffer containing formamide and formaldehyde.

-

Separate the RNA samples on a denaturing agarose gel in 1x MOPS running buffer.

-

Run the gel until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

-

-

Blotting:

-

Transfer the RNA from the gel to a positively charged nylon membrane overnight via capillary transfer using 10x SSC buffer.

-

After transfer, rinse the membrane in 2x SSC and UV crosslink the RNA to the membrane.

-

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature (e.g., 42°C for DIG-labeled probes).

-

Denature the labeled DNA probe by boiling for 5-10 minutes and then quickly chilling on ice.

-

Add the denatured probe to the hybridization buffer and incubate the membrane overnight with gentle agitation.

-

-

Washing and Detection:

-

Wash the membrane with a series of low and high stringency wash buffers to remove unbound probe.

-

For DIG-labeled probes, incubate the membrane with an anti-DIG antibody-alkaline phosphatase conjugate, followed by washing and incubation with a chemiluminescent substrate.

-

Expose the membrane to X-ray film or a chemiluminescence imager to detect the transcript. For radiolabeled probes, expose the membrane directly to autoradiography film.

-

Quantify the band intensities using densitometry software.

-

Conclusion

The mersacidin gene cluster represents a well-organized system for the production of a clinically relevant lantibiotic. Its regulation involves a dual-control mechanism that ensures both efficient synthesis of the antimicrobial peptide and robust self-protection for the producer organism. The auto-induction loop provides a mechanism for a rapid and amplified response to environmental cues. A thorough understanding of this gene cluster's organization and regulation is crucial for the rational design of novel mersacidin derivatives with enhanced therapeutic properties and for the development of heterologous production systems for this promising antibiotic.

References

- 1. Biosynthesis of the lantibiotic mersacidin: organization of a type B lantibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the Single Regulator MrsR1 and the Two-Component System MrsR2/K2 in the Regulation of Mersacidin Production and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Lantibiotic Mersacidin Is an Autoinducing Peptide - PMC [pmc.ncbi.nlm.nih.gov]

The Early Investigation of Mersacidin: A Lantibiotic's Journey to a Novel Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mersacidin, a potent lantibiotic produced by Bacillus sp. strain HIL Y-85,54728, emerged in early research as a promising antimicrobial agent with a unique mechanism of action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This technical guide delves into the foundational studies that characterized Mersacidin, detailing its discovery, biochemical properties, and its novel approach to inhibiting bacterial cell wall synthesis.

Discovery and Initial Characterization

Mersacidin was first isolated from the fermentation broth of Bacillus sp. HIL Y-85,54728.[3][4] It is a type B lantibiotic, characterized by its globular structure and the presence of lanthionine and β-methyllanthionine residues.[3][4] Early chemical characterization determined its molecular weight to be 1824 Da with the molecular formula C80H120N20O21S4.[3] Unlike type A lantibiotics which typically form pores in the cytoplasmic membrane, Mersacidin was found to inhibit cell wall biosynthesis.[1][5]

The production of Mersacidin is growth phase-dependent, with transcription of its structural gene, mrsA, beginning in the early stationary phase of the producing organism's growth cycle.[4][6] The biosynthetic gene cluster of mersacidin, spanning 12.3 kb, is located on the chromosome of Bacillus sp. HIL Y-85,54728 and comprises 10 open reading frames.[4][6]

Mechanism of Action: A Novel Approach to Inhibiting Peptidoglycan Synthesis

Initial studies to elucidate Mersacidin's mode of action revealed that it did not affect the synthesis of DNA, RNA, or proteins.[1][5] Instead, it specifically inhibited the incorporation of cell wall precursors like glucose and D-alanine, leading to a reduction in cell wall thickness and eventual cell lysis.[1][5]

The pivotal discovery was that Mersacidin targets and binds to Lipid II , a crucial intermediate in the peptidoglycan biosynthesis pathway.[7][8][9][10][11] This interaction sterically hinders the transglycosylation step, preventing the polymerization of the nascent peptidoglycan chain.[1][7][8][9][10] This mechanism is distinct from that of glycopeptide antibiotics like vancomycin, which bind to the D-Ala-D-Ala terminus of the pentapeptide side chain of Lipid II.[1][7][10] The activity of Mersacidin was not antagonized by the tripeptide diacetyl-L-Lys-D-Ala-D-Ala, further confirming its different binding site on Lipid II.[1]

Signaling Pathway: Inhibition of Peptidoglycan Biosynthesis

References

- 1. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Mersacidin, a new antibiotic from Bacillus. Fermentation, isolation, purification and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The lantibiotic mersacidin inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Molecular Basis of Mersacidin's Bactericidal Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underpinning the bactericidal activity of Mersacidin, a promising lantibiotic with significant potential in combating gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). We will explore its unique mode of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of its molecular interactions and related experimental workflows.

Executive Summary

Mersacidin is a Type B lantibiotic produced by Bacillus sp. strain HIL Y-85,54728.[1] Unlike Type A lantibiotics that form pores in the cytoplasmic membrane, Mersacidin exerts its bactericidal effect by inhibiting a critical step in bacterial cell wall biosynthesis.[2][3] Specifically, it targets and binds to Lipid II, the essential precursor for peptidoglycan synthesis.[4][5] This interaction sterically hinders the transglycosylation step, preventing the polymerization of the peptidoglycan layer and ultimately leading to cell lysis.[3][6] This mechanism is distinct from that of glycopeptide antibiotics like vancomycin, which also target Lipid II but at a different binding site, making Mersacidin a valuable candidate for overcoming existing antibiotic resistance.[4][7]

Molecular Mechanism of Action

The primary molecular target of Mersacidin is Lipid II, a membrane-anchored precursor molecule essential for the synthesis of the bacterial cell wall.[5][8] The bactericidal cascade is initiated by the specific binding of Mersacidin to Lipid II.[4]

Key steps in the mechanism of action include:

-

Selective Targeting of Lipid II: Mersacidin specifically recognizes and binds to the pyrophosphate and muramyl-pentapeptide moieties of Lipid II.[5] This interaction is distinct from that of vancomycin, which primarily recognizes the D-Ala-D-Ala terminus of the pentapeptide.[4][7]

-

Inhibition of Transglycosylation: The formation of the Mersacidin-Lipid II complex sterically blocks the action of peptidoglycan glycosyltransferases (transglycosylases).[3][6] This prevents the incorporation of new peptidoglycan precursors into the growing cell wall.

-

Disruption of Cell Wall Integrity: The inhibition of peptidoglycan synthesis, coupled with the ongoing activity of autolytic enzymes, leads to a weakening of the cell wall structure.[3]

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2]

Notably, Mersacidin does not significantly affect the biosynthesis of DNA, RNA, or proteins, highlighting the specificity of its action on cell wall synthesis.[2][3]

Caption: Molecular mechanism of Mersacidin's bactericidal activity.

Quantitative Data

The efficacy of Mersacidin has been quantified against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentrations (MICs) for various clinically relevant bacteria.

| Gram-Positive Bacteria | MIC for 90% of isolates (μg/mL) |

| Staphylococcus aureus | 8 |

| Coagulase-negative staphylococci | 8 |

| Hemolytic streptococci | 4 - 8 |

| Streptococcus pneumoniae | 4 - 8 |

| Anaerobic Bacteria | MIC (μg/mL) |

| Clostridium perfringens | 4 |

| Propionibacterium acnes | 8 |

| Peptococci | 1 |

| Peptostreptococci | 8 |

Data sourced from Niu & Neu (1991).[9][10]

Mersacidin has demonstrated no significant activity against members of the Enterobacteriaceae family, Neisseria and Haemophilus species, or Pseudomonas aeruginosa.[9][10]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the molecular basis of Mersacidin's activity.

This protocol is a standard method for assessing the antimicrobial susceptibility of bacteria to a given agent.

-

Bacterial Strain Preparation: Inoculate a suitable broth medium with the test bacterium and incubate to achieve a logarithmic growth phase.

-

Antibiotic Dilution Series: Prepare a series of twofold dilutions of Mersacidin in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and inoculate each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

This assay directly measures the effect of Mersacidin on the synthesis of peptidoglycan.

-

Membrane Preparation: Isolate bacterial membranes containing the necessary enzymes for peptidoglycan synthesis from a suitable bacterial strain (e.g., Bacillus megaterium).[4]

-

Reaction Mixture: Prepare a reaction mixture containing the isolated membranes, radiolabeled peptidoglycan precursors (e.g., UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide), and various concentrations of Mersacidin.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period to allow for peptidoglycan synthesis.

-

Quantification of Inhibition: Stop the reaction and quantify the amount of radiolabeled precursor incorporated into the newly synthesized peptidoglycan. A reduction in incorporation in the presence of Mersacidin indicates inhibition of peptidoglycan synthesis.

This assay demonstrates the direct interaction between Mersacidin and its molecular target, Lipid II.

-

Preparation of Radiolabeled Mersacidin: Prepare [14C]-labeled Mersacidin to enable tracking of its binding.[4]

-

Cellular Binding:

-

Incubate growing bacterial cells (e.g., Micrococcus luteus) with [14C]Mersacidin.[4]

-

Wash the cells to remove unbound Mersacidin.

-

Measure the amount of radioactivity associated with the cells to quantify binding.

-

-

In Vitro Binding to Isolated Lipid II:

-

Isolate and purify Lipid II from bacterial membranes.

-

Incubate [14C]Mersacidin with purified Lipid II micelles.[4]

-

Analyze the formation of a stable [14C]Mersacidin-Lipid II complex using techniques such as gel electrophoresis.[4] The complex is notably stable even in the presence of 1% sodium dodecyl sulfate.[6][8]

-

References

- 1. Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. NMR study of mersacidin and lipid II interaction in dodecylphosphocholine micelles. Conformational changes are a key to antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The lantibiotic mersacidin inhibits peptidoglycan synthesis by targeting lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Activity of mersacidin, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Mersacidin: A Technical Guide to a Type B Lantibiotic and its Therapeutic Potential

Executive Summary: Mersacidin is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic belonging to the type B class of lantibiotics.[1][2] Produced by Bacillus sp. HIL Y-85,54728, it exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] Unlike type A lantibiotics that form pores in the cell membrane, mersacidin employs a distinct mechanism of action, inhibiting peptidoglycan biosynthesis by binding to the essential precursor molecule, Lipid II.[2][6][7] This interaction occurs at a novel binding site, distinct from that of glycopeptide antibiotics like vancomycin, making it a promising candidate for combating resistant bacterial strains.[3][7] This guide provides a comprehensive technical overview of mersacidin, detailing its structure, biosynthesis, mechanism of action, antibacterial efficacy, and key experimental methodologies for its study.

Introduction to Lantibiotics and Mersacidin

Lantibiotics are a class of bacteriocins characterized by the presence of the thioether amino acids lanthionine and/or methyllanthionine.[1] They are synthesized as precursor peptides (prepeptides) which undergo extensive post-translational modifications to yield the mature, biologically active molecule.[8] Lantibiotics are broadly categorized into two main types based on their structure and function.[1][2]

-

Type A Lantibiotics: These are typically elongated, flexible, and cationic peptides, such as nisin and epidermin. Their primary mode of action is the formation of pores in the cytoplasmic membranes of target bacteria.[1][2]

-

Type B Lantibiotics: This group, which includes mersacidin, actagardine, and cinnamycin, consists of more compact, globular, and rigid peptides that are either neutral or carry a net negative charge.[1] They function by inhibiting essential enzyme reactions.

Mersacidin is one of the most promising members of the type B lantibiotics due to its demonstrated in vivo activity against MRSA.[1] Its unique mechanism of targeting Lipid II, a crucial component in the bacterial cell wall synthesis pathway, positions it as a valuable lead structure for the development of new antibiotics.[1][7]

Structure and Physicochemical Properties

Mersacidin is a tetracyclic peptide antibiotic with a molecular weight of 1,824 Da (C80H120N20O21S4).[9][10] The 20-amino-acid mature peptide contains several non-standard amino acids, including dehydroalanine (Dha), α-aminobutyric acid (Aba), and β-methyllanthionine.[4] Its compact, globular structure is conferred by four intramolecular thioether bridges.[11] The crystal structure has been determined at atomic resolution, revealing a rigid fold that is distinct from its solution structure determined by NMR.[4] This structural rigidity is a hallmark of type B lantibiotics and is crucial for its specific interaction with its molecular target.[2]

Biosynthesis and Genetic Organization

The production of mersacidin is a complex process encoded by a dedicated gene cluster located on the chromosome of the producer organism, Bacillus sp. HIL Y-85,54728.[1][12] This 12.3 kb biosynthetic gene cluster, designated mrs, contains ten open reading frames responsible for the prepeptide synthesis, modification, transport, regulation, and producer self-protection.[1][13]

Key Genes in the mrs Cluster:

-

mrsA : The structural gene that encodes the 68-amino-acid prepeptide, which consists of a 48-residue N-terminal leader peptide and a 20-residue C-terminal propeptide.[1][14]

-

mrsM and mrsD : These genes encode the modification enzymes. MrsD is a flavoprotein that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue.[1][8] MrsM is believed to be responsible for the dehydration of serine and threonine residues and the subsequent formation of the characteristic thioether rings.[1][15]

-

mrsT : Encodes a transporter protein with an associated protease domain, responsible for processing the leader peptide and exporting the mature lantibiotic from the cell.[1][12]

-

mrsFGE : These genes encode an ABC transporter system implicated in producer self-protection (immunity) by preventing the bactericidal action of mersacidin on the producing cell itself.[1][12]

-

mrsR1, mrsR2, and mrsK2 : These are regulatory genes. MrsR2 and MrsK2 form a two-component regulatory system, while MrsR1 is a response regulator.[12][13] Mersacidin itself acts as an autoinducer, upregulating the transcription of its own structural gene, mrsA.[16]

Visualization of Mersacidin Biosynthesis

Caption: Mersacidin biosynthesis pathway showing gene regulation, modification, and export.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Mersacidin exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][6] Unlike type A lantibiotics, it does not form pores or disrupt the integrity of the cytoplasmic membrane.[6][7] The specific molecular target of mersacidin is undecaprenyl-pyrophosphoryl-N-acetylmuramyl-(pentapeptide)-N-acetylglucosamine, commonly known as Lipid II.[2][7][11]

The mechanism involves the following key steps:

-

Binding to Lipid II: Mersacidin forms a stable complex with Lipid II on the outer leaflet of the bacterial membrane.[7][17]

-

Inhibition of Transglycosylation: This binding sterically hinders the transglycosylation step of peptidoglycan synthesis, where Lipid II is polymerized into nascent peptidoglycan chains.[7][18]

-

Precursor Accumulation: The blockage of Lipid II utilization leads to the accumulation of the cytoplasmic cell wall precursor, UDP-MurNAc-pentapeptide.[7]

-

Cell Lysis: The continued activity of autolytic enzymes in the absence of new cell wall synthesis results in a weakening of the cell wall, eventually leading to cell lysis.[2][6]

Crucially, mersacidin's binding site on Lipid II is different from that of glycopeptides like vancomycin, which target the C-terminal D-Ala-D-Ala moiety of the pentapeptide side chain.[3][7] This distinction means that mersacidin remains effective against vancomycin-resistant enterococci (VRE) and does not face cross-resistance with glycopeptide antibiotics.[7]

Visualization of Mechanism of Action

Caption: Mersacidin's mechanism of action via inhibition of peptidoglycan synthesis.

Antibacterial Spectrum and Efficacy

Mersacidin is active against a range of Gram-positive bacteria but shows no activity against Gram-negative bacteria or fungi.[10][19] Its efficacy against methicillin-resistant staphylococci is a key feature of its therapeutic potential.[5] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for mersacidin against various bacterial strains.

Table 1: Comparative MICs of Mersacidin and Other Antibiotics [19]

| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/ml) | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |

| Staphylococcus aureus (20) | Mersacidin | 4 - 8 | 4 | 8 |

| Vancomycin | 0.5 - 2 | 1 | 1 | |

| Teicoplanin | 0.25 - 2 | 0.5 | 1 | |

| Daptomycin | 0.25 - 1 | 0.5 | 1 | |

| Coagulase-negative staphylococci (10) | Mersacidin | 4 - 8 | 4 | 8 |

| Vancomycin | 1 - 4 | 2 | 4 | |

| Teicoplanin | 1 - 8 | 4 | 8 | |

| Daptomycin | 0.25 - 2 | 1 | 2 | |

| Streptococcus pneumoniae (10) | Mersacidin | 4 - 8 | 4 | 8 |

| Vancomycin | 0.25 - 0.5 | 0.25 | 0.5 | |

| Teicoplanin | ≤0.06 | ≤0.06 | ≤0.06 | |

| Daptomycin | ≤0.06 - 0.25 | 0.12 | 0.25 | |

| Clostridium perfringens (10) | Mersacidin | 2 - 4 | 4 | 4 |

| Propionibacterium acnes (5) | Mersacidin | 4 - 8 | 8 | 8 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Experimental Methodologies

Production and Purification of Mersacidin

This protocol is based on methodologies described for the native producer strain.[10][14]

-

Fermentation: Bacillus sp. HIL Y-85,54728 is cultivated in a suitable production medium (e.g., a synthetic medium or tryptic soy broth) at 30°C with aeration. Mersacidin production typically begins in the early stationary phase of growth (after 14-16 hours).[1][8]

-

Harvesting: The culture supernatant is separated from the bacterial cells by centrifugation.

-

Purification: Mersacidin can be purified from the supernatant in a single step using reversed-phase high-performance liquid chromatography (RP-HPLC).[14] A C18 column is typically used with a gradient elution system, for example, using acetonitrile in water with 0.1% trifluoroacetic acid.

-

Quantitation: Fractions are collected and their antibacterial activity is determined using an agar diffusion assay with a sensitive indicator strain, such as Micrococcus luteus ATCC 4698.[1] Active fractions are pooled, lyophilized, and quantified.

Lipid II Binding and Transglycosylation Inhibition Assay

This protocol outlines the procedure to demonstrate mersacidin's interaction with Lipid II and its effect on peptidoglycan synthesis, based on methods described in the literature.[7][18]

-

Preparation of Membranes: A wall membrane preparation is obtained from a suitable bacterial strain (e.g., Bacillus megaterium) by mechanical disruption of cells followed by differential centrifugation. This preparation contains the necessary enzymes for in vitro peptidoglycan synthesis.[18]

-

Radiolabeling (Optional but recommended): For binding studies, [¹⁴C]mersacidin can be prepared by growing the producer strain in a medium supplemented with a radiolabeled amino acid, such as [¹⁴C]glycine.[7][11]

-

In Vitro Synthesis Reaction:

-

The membrane preparation (e.g., 60 µg of protein) is incubated in a buffer (e.g., 50 mM Tris-HCl pH 7.8, 10 mM MgCl₂) with the peptidoglycan precursors UDP-MurNAc-pentapeptide (0.4 mM) and UDP-GlcNAc (0.4 mM).[18]

-

To test for inhibition, various concentrations of mersacidin are added to the reaction mixture.

-

To measure peptidoglycan synthesis, one of the precursors (e.g., UDP-GlcNAc) is radiolabeled.

-

-

Binding Assay:

-

The reaction mixture is incubated with [¹⁴C]mersacidin for 45 minutes at 23°C.[18]

-

Unbound mersacidin is removed by washing the membranes via centrifugation.[18]

-

The radioactivity associated with the membrane pellet is quantified using liquid scintillation counting to determine the amount of bound mersacidin.[18]

-

-

Transglycosylation Assay:

-

After incubation, the reaction is stopped (e.g., by boiling).

-

The products are separated by paper chromatography. Polymeric peptidoglycan remains at the origin, while unincorporated precursors migrate.[20]

-

The radioactivity at the origin is measured to quantify the amount of new peptidoglycan synthesized. A reduction in radioactivity in the presence of mersacidin indicates inhibition of transglycosylation.[20]

-

Visualization of Experimental Workflow

Caption: Workflow for the in vitro transglycosylation inhibition assay.

Conclusion and Future Perspectives

Mersacidin stands out as a type B lantibiotic with a well-defined and clinically relevant mechanism of action. Its ability to inhibit bacterial cell wall synthesis by targeting Lipid II at a site distinct from other antibiotic classes underscores its potential for development as a therapeutic agent, particularly against multidrug-resistant Gram-positive pathogens. The elucidation of its biosynthetic gene cluster opens avenues for genetic engineering and the creation of novel mersacidin analogs with improved activity or pharmacokinetic properties.[1][9] Further research into its structure-activity relationships, resistance development, and formulation will be critical in translating the promise of mersacidin into a clinical reality.

References

- 1. Biosynthesis of the Lantibiotic Mersacidin: Organization of a Type B Lantibiotic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Mersacidin, a new antibiotic from Bacillus. In vitro and in vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Dissecting Structural and Functional Diversity of the Lantibiotic Mersacidin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mersacidin, a new antibiotic from Bacillus. Fermentation, isolation, purification and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Biosynthesis of the lantibiotic mersacidin: organization of a type B lantibiotic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Cloning, sequencing and production of the lantibiotic mersacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Lantibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. journals.asm.org [journals.asm.org]

A Technical Guide to the Post-Translational Modifications in Mersacidin Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate post-translational modification (PTM) pathway of mersacidin, a potent class II lanthipeptide antibiotic. Mersacidin, produced by Bacillus sp. HIL Y-85,54728, exhibits significant antimicrobial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall biosynthesis through binding to lipid II.[1][2] Its complex tetracyclic structure is not a product of direct ribosomal synthesis but is installed through a series of sophisticated enzymatic modifications of a precursor peptide.[3][4] Understanding this biosynthetic pathway is crucial for harnessing its potential in synthetic biology and developing novel antibiotic analogs.[5][6]

The entire biosynthetic apparatus for mersacidin is encoded within a 12.3 kb chromosomal gene cluster.[1][3][7] This cluster contains the structural gene for the precursor peptide (mrsA), genes for the modification enzymes (mrsM, mrsD), a dedicated transporter with a protease domain (mrsT), genes for producer self-protection (mrsFGE), and regulatory elements.[3][8]

The Mersacidin Precursor Peptide: MrsA

The journey to active mersacidin begins with the ribosomal synthesis of the precursor peptide, MrsA. This prepeptide is 68 amino acids long and consists of two distinct domains:

-

N-terminal Leader Peptide: An unusually long 48-amino-acid sequence that acts as a recognition signal for the modification enzymes, ensuring they act exclusively on the attached core peptide.[9] It also keeps the peptide inactive within the producer cell.

-

C-terminal Core Peptide (Propeptide): A 20-amino-acid sequence that undergoes extensive modifications to become the mature, biologically active antibiotic.[4][9]

Core Post-Translational Modifications

The transformation of the linear MrsA core peptide into the rigid, tetracyclic structure of mersacidin involves two key modification enzymes: MrsM and MrsD.

Dehydration and Cyclization by MrsM

MrsM is a single, bifunctional enzyme of the LanM family, characteristic of class II lanthipeptide biosynthesis.[3] It is responsible for installing the four thioether cross-links (lanthionine rings) that define mersacidin's structure. This process occurs in two sequential steps catalyzed by different domains of the same enzyme:

-

Dehydration: The dehydratase domain of MrsM identifies and eliminates water from specific serine and threonine residues within the core peptide, converting them into dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[6][10]

-

Cyclization (Michael Addition): The cyclase domain of MrsM then catalyzes the intramolecular conjugate addition of the thiol groups of nearby cysteine residues to the newly formed dehydroamino acids.[4] This reaction forms the stable thioether bridges known as lanthionine (from Cys addition to Dha) and methyllanthionine (from Cys addition to Dhb), resulting in the final tetracyclic structure.[5][10]

Oxidative Decarboxylation by MrsD

Following the action of MrsM, the C-terminal cysteine residue of the core peptide is further modified by MrsD. MrsD is an oxidative decarboxylase that converts this terminal cysteine into an S-[(Z)-2-aminovinyl]-D-cysteine residue.[3][4] This modification is also found in other lantibiotics like epidermin and is crucial for the peptide's bioactivity.[3]

The overall modification cascade transforms the flexible, linear propeptide into a fully modified, but still inactive, precursor.

Diagram: Mersacidin Post-Translational Modification Pathway

Caption: The biosynthetic pathway of mersacidin from precursor to active peptide.

Transport and Two-Step Leader Peptide Processing

A unique feature of mersacidin biosynthesis is its two-step leader peptide cleavage mechanism, which ensures the antibiotic is only activated once it is outside the producer cell, preventing self-toxicity.

-

Export and Partial Cleavage by MrsT: The fully modified precursor peptide is recognized by MrsT, a bifunctional ABC transporter.[3] MrsT has a C-terminal protease domain that cleaves the leader peptide, but this cleavage is incomplete. It removes the bulk of the leader but leaves a six-amino-acid remnant (GDMEAA) attached to the N-terminus of the core peptide.[11][12] Simultaneously, MrsT transports this partially processed, inactive peptide (GDMEAA-mersacidin) out of the cell.[6][12]

-

Extracellular Activation by AprE: The final activation step occurs in the extracellular space. The protease AprE, an extracellular enzyme from the producer bacterium, recognizes and cleaves the remaining GDMEAA sequence, releasing the mature, 20-amino-acid, fully active mersacidin antibiotic.[11][12] This two-step processing is a novel mechanism that differs from many other lanthipeptides where the leader is fully removed in a single step upon export.[12]

Quantitative Data Summary

The following table summarizes key quantitative data related to the mersacidin biosynthesis pathway.

| Parameter | Value | Reference |

| Gene Cluster | ||

| Size | 12.3 kb | [1][3][7] |

| Open Reading Frames | 10 | [3][7][13] |

| Peptides | ||

| MrsA Precursor Peptide | 68 amino acids | [4][9] |

| MrsA Leader Peptide | 48 amino acids | [9] |

| MrsA Core Peptide | 20 amino acids | [4][9] |

| Mature Mersacidin | 20 amino acids | [1][8] |

| Enzymes | ||

| MrsD Protein Size | 194 amino acids | [3][13] |

| MrsD Molecular Weight | 21.7 kDa | [3][13] |

Experimental Protocols and Methodologies

The elucidation of the mersacidin PTM pathway has been made possible by a combination of genetic, biochemical, and analytical techniques.

Heterologous Expression in E. coli

A cornerstone technique involves the expression of mersacidin biosynthesis genes in a heterologous host like Escherichia coli, which lacks the native machinery.[14]

-

Objective: To functionally characterize individual enzymes (MrsM, MrsD, MrsT) and produce modified precursor peptides for in vitro studies.

-

Methodology:

-

The genes mrsA, mrsM, and mrsD are cloned into compatible expression plasmids.[14] An N-terminal His6-tag is often fused to mrsA to facilitate purification.

-

These plasmids are co-transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced, and the cells are harvested.

-

The His-tagged MrsA peptide (in its various modification states) is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

The purified peptide is analyzed by mass spectrometry (MALDI-TOF or LC-MS) to confirm the expected mass shifts corresponding to dehydration, cyclization, and decarboxylation events.[14]

-

In Vitro Protease Cleavage and Activity Assays

This protocol is used to identify the proteases responsible for leader cleavage and to confirm the bioactivity of the final product.

-

Objective: To test the function of MrsT and identify the extracellular protease (AprE) responsible for final activation.

-

Methodology:

-

Fully modified, inactive His-premersacidin is produced and purified from the E. coli heterologous system.

-

The precursor is incubated with either purified MrsT protease domain or, for identifying the second protease, with culture supernatant from the native Bacillus producer.[11][14]

-

The reaction products are analyzed by mass spectrometry to identify cleavage sites.

-

To confirm activation, the cleavage reaction mixture is used in an antimicrobial activity assay. A lawn of a sensitive indicator strain (e.g., Micrococcus luteus) is prepared on an agar plate, and a sample of the reaction is spotted onto the plate.[11]

-

The plate is incubated, and the formation of a clear zone of growth inhibition around the spot indicates the presence of active mersacidin.

-

Diagram: Experimental Workflow for Heterologous Expression and Analysis

Caption: A typical workflow for producing and validating modified mersacidin.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mode of action of the lantibiotic mersacidin: inhibition of peptidoglycan biosynthesis via a novel mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]